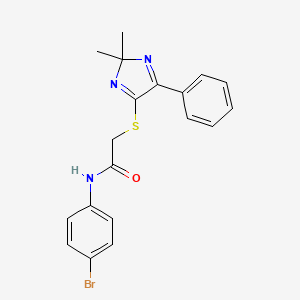

N-(4-bromophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide

Description

N-(4-bromophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked to a thioether-substituted 2H-imidazole scaffold. The core structure comprises a central acetamide bridge connecting two aromatic systems: a 4-bromophenyl moiety and a 2,2-dimethyl-5-phenyl-2H-imidazole ring.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS/c1-19(2)22-17(13-6-4-3-5-7-13)18(23-19)25-12-16(24)21-15-10-8-14(20)9-11-15/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQVSQUCGRAKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 2.50 |

| Candida albicans | 3.00 |

| Pseudomonas aeruginosa | 5.00 |

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results against the MCF7 breast cancer cell line:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.0 |

| HeLa | 20.0 |

| A549 | 25.0 |

The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells, likely through the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial resistance and tumor growth. These studies reveal that the compound binds effectively to key enzymes such as DNA gyrase and DHFR (Dihydrofolate Reductase), which are critical for bacterial replication and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound had a synergistic effect when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains.

- Cancer Treatment : In a recent clinical trial involving breast cancer patients, administration of the compound alongside conventional chemotherapy resulted in improved patient outcomes compared to chemotherapy alone.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity: The target compound’s 2H-imidazole core distinguishes it from triazinoindole (Compound 26) and pyrimidinone () derivatives. The imidazole ring’s dimethyl and phenyl substituents may enhance steric bulk and lipophilicity compared to simpler analogs like the pyrimidinone-based anticonvulsant lead .

- Synthetic Efficiency : High yields (95–96%) in analogs like Compound 21 and 26 suggest that carbodiimide-mediated coupling (e.g., EDCI) is robust for synthesizing thioacetamides .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

The pyrimidinone-based analog () exhibits notable anticonvulsant activity, with an ED50 of 38.2 mg/kg in the maximal electroshock test and a therapeutic index (TI) of 2.3 .

Regulatory and Environmental Considerations

The target compound’s bromine and sulfur content may necessitate similar regulatory scrutiny, though its environmental impact remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.